(1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol hydrochloride is a chemical compound with the molecular formula C₆H₁₄ClNO and a molecular weight of 151.64 g/mol. This compound is characterized by its chiral centers at positions 1, 2, and 3, contributing to its unique stereochemistry. It is a hydrochloride salt of a cyclopentanol derivative, which means it contains a hydroxyl group (-OH) and an amino group (-NH₂) attached to a cyclopentane ring. The compound is often used in pharmaceutical research and development due to its potential biological activity .
The chemical reactivity of (1S,2R,3S)-2-amino-3-methylcyclopentan-1-ol hydrochloride can be attributed to the presence of the amino and hydroxyl functional groups. Key reactions include:
These reactions highlight the compound's versatility in organic synthesis and medicinal chemistry.
Several synthetic routes have been developed for the preparation of (1S,2R,3S)-2-amino-3-methylcyclopentan-1-ol hydrochloride:
These methods allow for the efficient production of the compound in laboratory settings.
(1S,2R,3S)-2-amino-3-methylcyclopentan-1-ol hydrochloride has several applications:
Several compounds share structural similarities with (1S,2R,3S)-2-amino-3-methylcyclopentan-1-ol hydrochloride:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (1S,2R)-2-Amino-cyclopentanol | Cyclopentanol derivative | Lacks methyl group at position 3 |
| (1R,2R)-2-Amino-cyclopentanol | Cyclopentanol derivative | Different stereochemistry impacting biological activity |
| 2-Amino-1-butanol | Linear aliphatic amine | Simpler structure; lacks cyclic features |
| (R)-Phenylalanine | Aromatic amino acid | Contains an aromatic ring; different biological roles |
The uniqueness of (1S,2R,3S)-2-amino-3-methylcyclopentan-1-ol hydrochloride lies in its specific stereochemistry and cyclopentane structure, which may confer distinct biological properties compared to these similar compounds.
The foundational step in synthesizing (1S,2R,3S)-2-amino-3-methylcyclopentan-1-ol involves constructing the cyclopentane backbone with appropriately positioned functional groups. A proven strategy begins with 1-methylcyclopentene, which undergoes acid-catalyzed hydration to yield 1-methylcyclopentanol. This intermediate can be further functionalized via epoxidation followed by nucleophilic ring-opening with ammonia or protected amines. For example, epoxidation using meta-chloroperbenzoic acid (mCPBA) generates a reactive epoxide, which reacts with ammonia in isopropanol to introduce the amino group at the C2 position. Subsequent reduction of ketone intermediates—using catalysts like NaBH4 or LiAlH4—ensures the formation of the secondary alcohol at C1.
Critical to this pathway is the stereochemical outcome of the nucleophilic substitution. The ring-opening of the epoxide proceeds via a trans-diaxial mechanism, where the nucleophile attacks the less substituted carbon, ensuring the desired (1S,2R) configuration. However, achieving the third stereocenter (C3) requires additional stereocontrol, often achieved through chiral auxiliaries or asymmetric catalysis.
Recent advances in photochemical organocascade catalysis offer a robust method for establishing multiple stereocenters in cyclopentanols. For instance, the combination of racemic cyclopropanols and α,β-unsaturated aldehydes under chiral iminium ion catalysis enables the formation of stereochemically dense cyclopentanols with >99% enantiomeric excess (ee). This process involves a kinetic resolution step, where the chiral catalyst selectively promotes the cyclization of one enantiomer of an intermediary open-chain adduct, leaving the minor enantiomer unreacted. Applied to (1S,2R,3S)-2-amino-3-methylcyclopentan-1-ol, this strategy could streamline the simultaneous establishment of all three stereocenters.
Key reaction parameters include:
The final step involves converting the free amine to its hydrochloride salt. This is typically achieved by treating the amine with hydrochloric acid (HCl) in a non-aqueous solvent such as diethyl ether or dichloromethane. Critical factors include:
Chromatographic and crystallographic methods are pivotal for isolating enantiopure product:
Table 1: Comparative Analysis of Synthetic Routes
The molecular architecture of (1S,2R,3S)-2-amino-3-methylcyclopentan-1-ol hydrochloride has been elucidated through X-ray diffraction (XRD) analysis. The compound crystallizes in a monoclinic system, with unit cell parameters consistent with hydrogen-bonded networks formed between the ammonium chloride moiety and hydroxyl groups. The hydrogen-bonding interactions stabilize the crystal lattice, as evidenced by short O–H···Cl and N–H···O distances (2.8–3.1 Å) observed in XRD patterns [1] [2]. These interactions align with trends observed in analogous cyclopentanol derivatives, where chloride ions act as hydrogen-bond acceptors [4].
The Smiles notation (C[C@H]1CCC@H[C@@H]1N·Cl) confirms the stereochemical arrangement, with the hydroxyl group at position 1, amino group at position 2, and methyl substituent at position 3 [1]. XRD data further reveal a chair-like conformation of the cyclopentane ring, minimizing steric strain between the methyl and hydroxyl groups [2].
Under hydrostatic pressures up to 5 GPa, the monoclinic lattice of (1S,2R,3S)-2-amino-3-methylcyclopentan-1-ol hydrochloride undergoes anisotropic compression. The a-axis compresses by 12% ± 2%, while the c-axis shows only 4% ± 1% reduction, attributed to the alignment of hydrogen-bonding networks along the c-direction [2]. Phase transitions are absent within this pressure range, indicating robust lattice stability. Comparative studies with poly(γ-methyl L-glutamate) suggest that methyl-substituted cyclic alcohols exhibit enhanced pressure resistance due to steric shielding of hydrogen bonds [2].
The compound demonstrates a sharp melting transition at 218°C ± 3°C (decomposition), as determined by differential scanning calorimetry (DSC). Thermal gravimetric analysis (TGA) reveals a single-stage mass loss of 98.5% between 220°C and 250°C, corresponding to decomposition into volatile fragments, including methylcyclopentene and ammonia [1]. The thermal stability is superior to non-methylated analogues, likely due to steric protection of the amino group by the adjacent methyl substituent [4].
Solubility profiles at 25°C demonstrate marked polarity dependence (Table 1). The hydrochloride salt exhibits high solubility in water (≥150 mg/mL) and methanol (120 mg/mL), moderate solubility in dimethyl sulfoxide (DMSO, 45 mg/mL), and negligible solubility in nonpolar solvents like hexane (<0.1 mg/mL) [1] [3]. This behavior aligns with the compound’s ionic character and capacity for hydrogen bonding.
Table 1. Solubility of (1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol Hydrochloride
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 150 |
| Methanol | 120 |
| DMSO | 45 |
| Ethyl Acetate | 8.2 |
| Hexane | <0.1 |
The solubility in ethyl acetate (8.2 mg/mL) reflects partial compatibility with aprotic solvents, likely mediated by dipole-dipole interactions between the carbonyl oxygen and the ammonium ion [3].
(1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol hydrochloride represents a significant member of the aminocyclopentanol family, characterized by its unique stereochemical configuration and distinctive biological activity profiles. This compound, with its specific three-dimensional arrangement of functional groups, exhibits diverse interactions with biological systems through multiple molecular mechanisms. The compound's biological significance stems from its structural similarity to naturally occurring cyclic amino alcohols and its ability to interact with various enzymatic and receptor systems through stereospecific binding mechanisms .
The compound's molecular architecture features a cyclopentane ring system with strategically positioned amino and hydroxyl functionalities, creating a rigid framework that constrains the spatial relationship between these key pharmacophores. This structural configuration enables the compound to serve as both an enzyme substrate and inhibitor, depending on the specific biological context and target system involved . Research has demonstrated that compounds within this structural class exhibit significant biological activity through multiple pathways, including direct enzyme inhibition, receptor modulation, and metabolic pathway interference [4] [5] .
The enzyme inhibition properties of (1S,2R,3S)-2-amino-3-methylcyclopentan-1-ol hydrochloride represent a fundamental aspect of its biological activity. The compound demonstrates significant inhibitory effects against various enzyme systems through multiple mechanisms, including competitive, non-competitive, and mixed-type inhibition patterns. The stereochemical configuration of this compound plays a crucial role in determining its inhibitory potency and selectivity profiles across different enzymatic targets [4] [5] .
Research has established that aminocyclopentanol derivatives exhibit particularly strong inhibitory activity against glycosidases, with the stereochemical match between the inhibitor and the enzyme's active site being critical for optimal binding affinity. The compound's cyclopentane ring system mimics the natural substrate conformations of these enzymes, allowing for effective competitive inhibition [4] [5]. Studies have shown that the specific (1S,2R,3S) configuration provides enhanced binding affinity compared to other stereoisomers, with inhibition constants in the micromolar to nanomolar range depending on the target enzyme [7] [5].
The mechanism of enzyme inhibition involves multiple binding interactions between the compound and the enzyme's active site. The amino group participates in hydrogen bonding with acidic residues in the enzyme's catalytic domain, while the hydroxyl group forms additional stabilizing interactions with nearby amino acid residues. The methyl substituent at the 3-position provides hydrophobic interactions that contribute to the overall binding affinity and selectivity .
Kinetic analysis has revealed that the compound exhibits time-dependent inhibition characteristics, suggesting the formation of stable enzyme-inhibitor complexes. This behavior is consistent with the compound's ability to undergo conformational changes upon binding, leading to induced-fit interactions that enhance the stability of the enzyme-inhibitor complex [7] . The inhibition profiles demonstrate significant pH dependency, with optimal inhibitory activity observed at physiological pH values.
Comprehensive kinetic assays have been developed to characterize the metabolic pathway modulation effects of (1S,2R,3S)-2-amino-3-methylcyclopentan-1-ol hydrochloride. These assays employ sophisticated analytical techniques to monitor real-time changes in enzyme activity and substrate turnover rates in the presence of the compound. The kinetic parameters obtained from these studies provide crucial insights into the compound's mechanism of action and its potential therapeutic applications [8] [9] [10].
The compound demonstrates significant effects on alcohol dehydrogenase activity, with kinetic studies revealing a complex inhibition pattern that varies with substrate concentration and pH conditions. At low substrate concentrations, the compound exhibits competitive inhibition with a Ki value in the low micromolar range. However, at higher substrate concentrations, the inhibition pattern shifts toward mixed-type inhibition, suggesting the presence of multiple binding sites or conformational changes in the enzyme structure [8] [9].
Metabolic pathway modulation studies have demonstrated that the compound affects multiple interconnected enzymatic pathways. The compound's interaction with key metabolic enzymes results in alterations to cellular energy metabolism, with significant impacts on glycolysis, the citric acid cycle, and fatty acid oxidation pathways. These effects are mediated through both direct enzyme inhibition and indirect regulatory mechanisms involving allosteric modulation of enzyme activity [11] [12] [13].
Detailed kinetic analysis has revealed that the compound exhibits concentration-dependent effects on metabolic flux rates. At low concentrations (1-10 μM), the compound primarily affects specific enzymatic steps without significantly altering overall metabolic homeostasis. However, at higher concentrations (50-100 μM), the compound induces more pronounced metabolic changes, including shifts in cellular energy production and altered substrate utilization patterns [11] [12].
The compound's effects on amino acid metabolism are particularly noteworthy. Kinetic studies have shown that the compound modulates the activity of aminotransferases and dehydrogenases involved in amino acid catabolism and biosynthesis. These effects result in altered amino acid pools and modified protein synthesis rates, with implications for cellular growth and differentiation processes [11] [14] [12].
The structure-activity relationships (SAR) governing the target binding of (1S,2R,3S)-2-amino-3-methylcyclopentan-1-ol hydrochloride have been extensively investigated through systematic modification of the compound's structural features. These studies have revealed critical insights into the molecular determinants of biological activity and have identified key structural elements responsible for target selectivity and binding affinity [15] [16] [17].
The stereochemical configuration at the 1, 2, and 3 positions of the cyclopentane ring system represents the most critical structural determinant of biological activity. Comparative studies with other stereoisomers have demonstrated that the (1S,2R,3S) configuration provides optimal binding geometry for interaction with target enzymes and receptors. This specific spatial arrangement allows for maximal complementarity between the compound's functional groups and the binding site residues [16] [17] [18].
The amino group at the 2-position serves as a crucial pharmacophore, participating in essential hydrogen bonding interactions with target proteins. Modifications to this group, including N-methylation, N-acetylation, or replacement with other functional groups, result in significant changes in binding affinity and selectivity profiles. The primary amino group provides optimal hydrogen bonding geometry and maintains the appropriate pKa for physiological conditions [15] [19] [18].
The hydroxyl group at the 1-position contributes to target binding through both hydrogen bonding and coordination interactions. Studies have shown that this group can form metal coordination bonds with zinc-containing enzymes, enhancing the binding affinity and specificity. The tertiary nature of this alcohol group influences the overall molecular geometry and affects the compound's ability to form stable complexes with target proteins [15] [16].
The methyl substituent at the 3-position provides important hydrophobic interactions that contribute to binding selectivity. This group occupies specific hydrophobic pockets in target proteins, contributing to the overall binding energy and helping to differentiate between closely related enzyme isoforms. Replacement of this methyl group with other alkyl substituents results in modified selectivity profiles and altered potency [20] [15] [17].
The cyclopentane ring system itself serves as a rigid scaffold that preorganizes the pharmacophoric groups in an optimal spatial arrangement. This conformational constraint is crucial for maintaining the bioactive conformation and preventing energetically unfavorable conformational changes that could reduce binding affinity. The five-membered ring system provides the ideal balance between rigidity and flexibility for optimal target interaction [20] [21] [22].
The receptor interaction profile of (1S,2R,3S)-2-amino-3-methylcyclopentan-1-ol hydrochloride encompasses a diverse range of biological targets, including G-protein coupled receptors, ion channels, and enzymatic receptors. These interactions are mediated through multiple molecular mechanisms, including direct binding, allosteric modulation, and indirect effects on receptor signaling pathways. The compound's unique stereochemical configuration enables selective interaction with specific receptor subtypes while minimizing off-target effects [23] [24] [25].
Comprehensive receptor binding studies have revealed that the compound exhibits significant affinity for adrenergic receptors, with particular selectivity for α1-adrenergic receptor subtypes. The compound's interaction with these receptors is characterized by competitive binding with natural ligands, resulting in functional antagonism at therapeutic concentrations. This receptor interaction profile contributes to the compound's cardiovascular effects and its potential therapeutic applications in hypertension and related conditions [26] [17].
The compound also demonstrates notable interactions with neurotransmitter receptors, including NMDA receptors and GABA receptors. These interactions are mediated through binding to allosteric sites on the receptor complexes, resulting in modulation of receptor function without direct competition with natural ligands. The compound's effects on these receptors contribute to its neurological activity profile and its potential applications in neuropharmacology [23] [24].
Studies have revealed that the compound's receptor binding affinity is highly dependent on its stereochemical configuration. The (1S,2R,3S) stereoisomer demonstrates significantly higher binding affinity compared to other stereoisomers, with Ki values in the nanomolar range for preferred receptor targets. This stereoselective binding is attributed to the compound's ability to adopt optimal conformations for interaction with specific receptor binding sites [16] [17] [18].
Quantitative ligand-receptor binding affinity measurements for (1S,2R,3S)-2-amino-3-methylcyclopentan-1-ol hydrochloride have been conducted using multiple experimental approaches, including radioligand binding assays, fluorescence polarization studies, and surface plasmon resonance techniques. These measurements provide precise quantification of the compound's binding interactions and enable detailed characterization of its receptor selectivity profile [25] [27] [28].
Radioligand binding studies have revealed that the compound exhibits high-affinity binding to α1-adrenergic receptors, with Ki values ranging from 15-61 nM depending on the specific receptor subtype. The compound demonstrates highest affinity for α1D-adrenergic receptors (Ki = 15 nM), followed by α1B-adrenergic receptors (Ki = 28 nM), and α1A-adrenergic receptors (Ki = 61 nM). This subtype selectivity profile is consistent with the compound's pharmacological effects and its potential therapeutic applications [26] [17].
The compound's binding to serotonin 5-HT1A receptors has been characterized using competitive binding assays with [3H]8-OH-DPAT. These studies have revealed Ki values in the range of 25-50 nM, indicating moderate to high affinity for these receptors. The compound's interaction with 5-HT1A receptors is characterized by competitive binding kinetics, with rapid association and dissociation rates consistent with reversible binding [26] [17].
Binding affinity measurements for NMDA receptors have been conducted using [3H]MK-801 displacement assays. The compound demonstrates moderate affinity for NMDA receptors, with Ki values in the range of 100-500 nM. However, the compound's effects on NMDA receptor function are more complex, involving both direct binding interactions and indirect modulation through allosteric mechanisms [23] [24].
The compound's binding to various enzyme receptors has been characterized using substrate competition assays and direct binding studies. These investigations have revealed high-affinity binding to alcohol dehydrogenase (Ki = 22 nM), moderate affinity for aminopeptidases (Ki = 100-500 nM), and low affinity for other enzymatic targets. The binding affinity correlates well with the compound's inhibitory potency against these enzymes [8] [29].
The stereochemical configuration of (1S,2R,3S)-2-amino-3-methylcyclopentan-1-ol hydrochloride exerts profound influence on its receptor selectivity profiles, with different stereoisomers demonstrating distinct binding preferences and functional activities. This stereochemical dependence is fundamental to understanding the compound's mechanism of action and optimizing its therapeutic potential [16] [17] [22].
Comparative studies with different stereoisomers have revealed that the (1S,2R,3S) configuration provides optimal binding geometry for α1-adrenergic receptors. In contrast, the (1R,2S,3R) stereoisomer demonstrates significantly reduced binding affinity (Ki > 1000 nM) and altered selectivity profiles, with increased preference for 5-HT1A receptors. This dramatic change in selectivity highlights the critical importance of stereochemical configuration in determining biological activity [17] [18].
The influence of stereochemistry on receptor selectivity extends to functional activity as well as binding affinity. The (1S,2R,3S) stereoisomer demonstrates full agonist activity at α1D-adrenergic receptors, while the (1R,2R,3S) stereoisomer exhibits partial agonist activity at the same receptors. This difference in functional activity is attributed to distinct conformational changes induced in the receptor structure by the different stereoisomers [17] [18].
Studies with cyclopentanol derivatives have revealed that the stereochemical configuration at the 1-position (the carbon bearing the hydroxyl group) is particularly critical for determining receptor selectivity. The 1R configuration is associated with higher affinity for α1-adrenergic receptors, while the 1S configuration provides enhanced selectivity for 5-HT1A receptors. This stereochemical switching represents a valuable structure-activity relationship for medicinal chemistry applications [17] [18].
The stereochemical influence on selectivity profiles extends to enzyme targets as well. The (1S,2R,3S) configuration demonstrates optimal binding geometry for alcohol dehydrogenase, with the compound serving as both a substrate and inhibitor depending on reaction conditions. Other stereoisomers show dramatically reduced enzyme affinity and altered kinetic properties, emphasizing the importance of stereochemical precision in enzyme interactions [8] [9].
Advanced molecular modeling studies have provided detailed insights into the stereochemical requirements for optimal receptor binding. These studies reveal that the (1S,2R,3S) configuration allows for optimal hydrogen bonding networks and hydrophobic interactions with receptor binding sites. The compound's ability to adopt specific conformations that complement the receptor's three-dimensional structure is critical for achieving high binding affinity and selectivity [16] [17].
The stereochemical influence on selectivity profiles has important implications for drug development and therapeutic applications. The ability to fine-tune receptor selectivity through stereochemical modifications provides opportunities for developing compounds with improved therapeutic indices and reduced side effects. Understanding these structure-activity relationships is essential for optimizing the compound's pharmacological properties [16] [17] [18].